molecular formula C9H13N3O B3093701 (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1247361-25-6

(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B3093701
CAS No.: 1247361-25-6
M. Wt: 179.22 g/mol
InChI Key: ZPQLRIBSXORPSO-UHFFFAOYSA-N
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Description

(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol is a chiral heterocyclic compound of significant interest in pharmaceutical research and development. It serves as a versatile synthetic intermediate and key scaffold for constructing potential therapeutic agents. The core structure, featuring a pyrrolidine ring linked to a pyrimidine heterocycle with a hydroxymethyl group, is frequently employed in the design of kinase inhibitors . Compounds with this general scaffold have been investigated as potent and selective inhibitors of kinases such as PLK4 (Polo-like kinase 4), a promising target in anticancer drug discovery due to its role in centriole duplication and genome integrity . The pyrrolidine moiety often contributes to stereochemical specificity and binding affinity, while the pyrimidine ring is a common pharmacophore that can interact with enzyme hinge regions through hydrogen bonding . This chemical building block is particularly valuable in scaffold-hopping strategies to develop novel bioactive molecules with improved drug-like properties, including metabolic stability and reduced risk of drug-drug interactions . Its structure is also relevant in the context of developing other targeted therapies, such as inhibitors of deubiquitinating enzymes like USP28 . Please note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(1-pyrimidin-2-ylpyrrolidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h2,4-5,8,13H,1,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQLRIBSXORPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Attachment of Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is added through hydroxymethylation reactions, often using formaldehyde or other carbonyl compounds under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)carboxylic acid.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)carboxylic acid.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that influence binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Analogs

a. {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol
  • Structure : Replaces pyrrolidine with piperidine (six-membered ring) and introduces a trifluoromethyl (-CF3) group on the pyrimidine.
  • Properties :
    • Hydrogen bond acceptors: 7
    • Topological polar surface area (TPSA): 49.2
    • Molecular weight: 249.23 g/mol
  • Significance : The -CF3 group enhances lipophilicity and metabolic stability compared to the parent compound. Piperidine’s larger ring size may alter conformational flexibility .
b. (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
  • Structure : Chlorine substituent at pyrimidine’s 4-position and piperidine backbone.
  • Properties :
    • Molecular formula: C10H14ClN3O
    • CAS: 1269531-16-9
  • Significance : Chlorine’s electron-withdrawing effect could modulate reactivity in further functionalization reactions .

Pyridine-Based Analogs

a. (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Structure : Pyridine replaces pyrimidine, with fluorine at the 6-position and hydroxymethyl at pyrrolidine’s 3-position.
  • Properties :
    • Molecular weight: 196.22 g/mol
    • CAS: 1228666-40-7
  • Significance : Fluorine’s electronegativity may improve bioavailability, while the pyridine ring reduces nitrogen content compared to pyrimidine, affecting hydrogen-bonding capacity .
b. [1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol
  • Structure: Features an aminopyridine carbonyl group.
  • Properties :
    • Molecular weight: 221.26 g/mol
    • Purity: ≥97%

Sulfonyl and Sulfonamide Derivatives

a. (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol
  • Structure : Azidobenzenesulfonyl group at pyrrolidine’s 1-position.
  • Synthesis: Achieved via sulfonylation of L-prolinol, yielding orange oil with confirmed NMR/HRMS data .
  • Significance : The sulfonyl group introduces strong electron-withdrawing effects, useful in photoaffinity labeling or click chemistry applications.
b. (S)-(1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-yl)methanol
  • Synthesis Yield : 81% after purification.
  • Application : Intermediate in protecting-group chemistry for chiral synthesis .

Piperidine and Pyrrolidine Variants

a. [1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol
  • Structure : Cyclopropylmethyl substituent on pyrrolidine.
  • CAS : 827034-60-6
  • Significance : The cyclopropyl group may enhance steric shielding, affecting receptor binding in drug design .
b. (S)-(1-(2-Methoxyethyl)pyrrolidin-2-yl)methanol
  • Structure : Methoxyethyl side chain.
  • Molecular weight : 159.23 g/mol
  • Purity : ≥95%
  • Application: Potential solvent or ligand in asymmetric catalysis .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Hydrogen Bond Acceptors TPSA Synthesis Yield Key Feature(s)
(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol Pyrrolidine Pyrimidin-2-yl ~196* 4* ~50* N/A Reference compound
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol Piperidine Pyrimidin-2-yl, -CF3 249.23 7 49.2 N/A High lipophilicity
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine Pyridin-2-yl, -F 196.22 3 ~40 N/A Improved bioavailability
(S)-(1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-yl)methanol Pyrrolidine Sulfonyl, -NO2 287.31 6 97.7 81% High-yield synthesis
[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol Pyrrolidine Pyridine-2-carbonyl, -NH2 221.26 5 78.3 N/A Enhanced solubility

*Estimated based on structural analogs.

Key Findings and Implications

  • Electronic Effects : Pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity compared to pyridine derivatives, influencing target binding in drug design .
  • Synthetic Accessibility : Sulfonyl derivatives (e.g., ) achieve higher yields (81%) than pyrazolopyrimidine analogs (55%, ), highlighting substituent-dependent reaction efficiency.
  • Physicochemical Properties : Trifluoromethyl and chloropyrimidine groups enhance lipophilicity, while carbonyl or sulfonyl groups improve polarity for solubility .

Biological Activity

The compound (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting key research findings, case studies, and data tables that illustrate its efficacy against various biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}

This structure features a pyrimidine ring linked to a pyrrolidine moiety, with a hydroxymethyl group that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Inhibition of inflammatory mediators has been observed in various studies.
  • Kinase Inhibition : Certain compounds have demonstrated the ability to inhibit specific kinases involved in cancer pathways.

Antimicrobial Activity

A study investigated the antibacterial properties of pyrrolidine derivatives, including those related to this compound. The Minimum Inhibitory Concentration (MIC) values were measured against several bacterial strains. The results are summarized in the following table:

CompoundBacterial StrainMIC (mg/mL)
1S. aureus0.0039
2E. coli0.025
3P. aeruginosa0.015

These findings indicate potent activity against common pathogens, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of related pyrimidine compounds have been explored, particularly their effects on cyclooxygenase (COX) enzymes. A recent study reported that certain derivatives inhibited COX-2 with an IC50 value of 0.04 ± 0.09 μM, indicating strong potential for anti-inflammatory applications .

Kinase Inhibition Studies

In exploring the kinase inhibition potential of pyrimidine derivatives, it was noted that modifications at specific positions significantly influenced activity. For example, compounds with a carboxyl group at the C(2) position exhibited enhanced selectivity and potency against PI3Kδ, a critical target in cancer therapy .

Case Study: PI3Kδ Inhibition

A detailed structure-activity relationship (SAR) analysis revealed that the introduction of various amine substituents at the C(2) position led to varying degrees of PI3Kδ inhibition:

Compound StructureIC50 (μM)
N-tert-butylpiperazine15
4-methylpiperidine30
Morpholine25

This data underscores the importance of structural modifications in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol
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(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol

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